molecular formula C26H44O11S B611440 Tos-PEG7-t-butyl ester CAS No. 406213-75-0

Tos-PEG7-t-butyl ester

Cat. No. B611440
CAS RN: 406213-75-0
M. Wt: 564.69
InChI Key: HMGVIAOGIVRIFP-UHFFFAOYSA-N
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Description

Tos-PEG7-t-Butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

Tos-PEG7-t-butyl ester has a molecular weight of 564.7 g/mol . Its molecular formula is C26H44O11S . It contains total 82 bond(s); 38 non-H bond(s), 9 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 6 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG7-t-butyl ester has a molecular weight of 564.7 g/mol . Its molecular formula is C26H44O11S . It is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Chemical Synthesis

Tos-PEG7-t-butyl ester is a chemical compound with the formula C26H44O11S . It is often used in laboratory settings for various chemical syntheses .

Polyethylene Glycol (PEG) Linker

Tos-PEG7-t-butyl ester is a type of PEG linker . PEG linkers are used in bioconjugation, the process of joining two molecules together, often for the purpose of labeling or immobilizing them .

Increased Solubility

The hydrophilic PEG spacer in Tos-PEG7-t-butyl ester increases solubility in aqueous media . This makes it useful in experiments that require a soluble compound .

Deprotection under Acidic Conditions

The t-butyl protected carboxyl group in Tos-PEG7-t-butyl ester can be deprotected under acidic conditions . This property is useful in chemical reactions that require the removal of protecting groups .

Nucleophilic Substitution Reactions

The tosyl group in Tos-PEG7-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This makes it a valuable reagent in organic synthesis .

Synthesis of Bioconjugates

Tos-PEG7-t-butyl ester is employed as a valuable linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems .

PROTAC Linker

Tos-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Custom Synthesis

Tos-PEG7-t-butyl ester is used in custom synthesis .

Safety and Hazards

Tos-PEG7-t-butyl ester should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .

Mechanism of Action

Target of Action

Tos-PEG7-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . These biomolecules play a crucial role in various biological processes, including protein synthesis, cell signaling, and metabolic regulation.

Mode of Action

The compound interacts with its targets through a process known as amide coupling reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with the terminal amino group of biomolecules . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Tos-PEG7-t-butyl ester’s action would depend on the specific biomolecules it targets. By undergoing amide coupling reactions with these biomolecules , the compound could potentially alter their function or activity, leading to various downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tos-PEG7-t-butyl ester. For instance, the deprotection of the t-butyl protected carboxyl group to form free acid occurs under acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s interaction with its targets. Other factors, such as temperature and the presence of other substances, could also influence its action and stability.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O11S/c1-23-5-7-24(8-6-23)38(28,29)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-25(27)37-26(2,3)4/h5-8H,9-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVIAOGIVRIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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